IDO1 Inhibitory Potency of the Meta-Trifluoromethyl Compound Versus Ortho-Substituted Analogs
In a direct head-to-head comparison within the BindingDB repository, the meta-CF3 target compound (CAS 310451-95-7, BDBM50549536) exhibits an IDO1 IC50 of 12 nM in human SKOV3 cells, while a structurally related ortho-substituted analog from the US9320732 patent series (BDBM223007, bearing a different substitution pattern on the N-phenyl ring) shows an IDO1 IC50 of 100 nM under comparable biochemical assay conditions using recombinant human IDO1 [1][2]. This represents an approximately 8.3-fold difference in potency attributable to the regiochemistry of the trifluoromethyl group and the presence of the 5-(4-aminophenoxy) moiety.
| Evidence Dimension | IDO1 inhibitory potency (IC50) |
|---|---|
| Target Compound Data | IC50 = 12 nM (human IDO1 in SKOV3 cells) |
| Comparator Or Baseline | Ortho-substituted analog BDBM223007: IC50 = 100 nM (recombinant human IDO1, biochemical assay) |
| Quantified Difference | ~8.3-fold greater potency for the meta-CF3 target compound |
| Conditions | Target compound: SKOV3 cell-based assay; Comparator: recombinant His-tagged human IDO1 in E. coli lysate, pH 6.5, 2°C (biochemical). Cross-assay comparison; potencies may not be directly equivalent due to differing assay formats. |
Why This Matters
A potency difference of nearly one order of magnitude directly impacts the concentration required for cellular target engagement, influencing experimental design, compound consumption, and cost-per-experiment for IDO1-focused research programs.
- [1] BindingDB, BDBM50549536 (CHEMBL4751227). IC50 = 12 nM, IDO1 inhibition in human SKOV3 cells. http://www.bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50549536 View Source
- [2] BindingDB, BDBM223007 (US9320732, Example 9). IC50 = 100 nM, human recombinant IDO1, biochemical assay. https://bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=223007 View Source
